Triptonodiol

Vue d'ensemble

Description

Triptonodiol is a diterpenoid compound extracted from the traditional Chinese herb Tripterygium wilfordii. This herb has been widely used in traditional medicine to treat various ailments such as rheumatism, pain, inflammation, and tumors. This compound has gained attention in recent years due to its potential anti-cancer properties, particularly in inhibiting the migration and invasion of non-small-cell lung cancer .

Applications De Recherche Scientifique

Triptonodiol has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and properties of diterpenoids.

Biology: this compound is studied for its effects on cellular processes, including cell migration, invasion, and autophagy.

Medicine: The compound is being investigated for its potential as an anti-cancer agent, particularly in the treatment of non-small-cell lung cancer. It has shown promise in inhibiting cancer cell migration and invasion.

Industry: This compound is used in the development of new therapeutic agents and as a lead compound for drug discovery

Mécanisme D'action

- Through network pharmacology and molecular docking, several key targets have been identified for Triptonodiol’s action in lung cancer treatment:

Target of Action

Result of Action

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Triptonodiol interacts with several enzymes and proteins, playing a crucial role in biochemical reactions. It has been found to act on glycogen synthase kinase 3 beta (GSK3B), protein kinase C (PKC), and p21-activated kinase (PAK) . These interactions influence various processes such as cell proliferation, drug resistance, metastasis, and anti-apoptosis .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. In NSCLC, it inhibits the migration and invasion of cancer cells and suppresses cytoskeletal remodeling . It also induces an increase in complete autophagic flux in NSCLC .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to target proteins like GSK3B, showing good binding activity . This binding interaction leads to the downregulation of GSK3B levels in NSCLC cells . It also influences gene expression and can inhibit or activate enzymes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the protein abundance of GSK3B was significantly downregulated in NSCLC cells H1299 and A549 treated with this compound for 24 hours .

Metabolic Pathways

This compound is involved in several metabolic pathways. It acts on GSK3B, AKT1, PIK3CA, HSP90AA1, and MTOR glucose metabolism and other processes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Triptonodiol is typically extracted from the roots of Tripterygium wilfordii. The extraction process involves several steps, including solvent extraction, purification, and crystallization. The specific solvents and conditions used can vary, but common solvents include ethanol and methanol. The purification process often involves chromatography techniques to isolate the pure compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Tripterygium wilfordii. The process is optimized to maximize yield and purity. This includes selecting the appropriate plant material, optimizing extraction conditions, and employing advanced purification techniques. The industrial process ensures that the compound is produced in sufficient quantities for research and potential therapeutic use .

Analyse Des Réactions Chimiques

Types of Reactions

Triptonodiol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents can be used depending on the desired substitution, including halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .

Comparaison Avec Des Composés Similaires

Triptonodiol is unique among diterpenoids due to its specific molecular structure and biological activity. Similar compounds include:

Triptolide: Another diterpenoid from Tripterygium wilfordii, known for its anti-inflammatory and anti-cancer properties.

Celastrol: A triterpenoid from the same plant, with potent anti-inflammatory and anti-cancer effects.

Wilforlide: A sesquiterpenoid from Tripterygium wilfordii, also studied for its anti-cancer properties

This compound stands out due to its specific inhibition of non-small-cell lung cancer cell migration and invasion, making it a promising candidate for further research and development.

Propriétés

IUPAC Name |

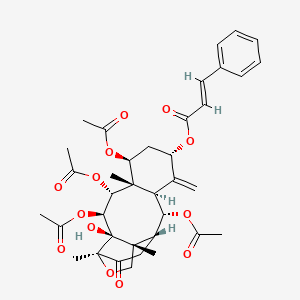

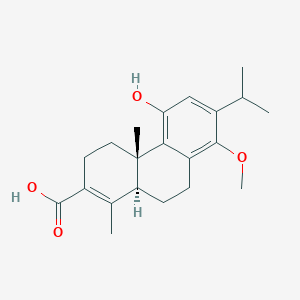

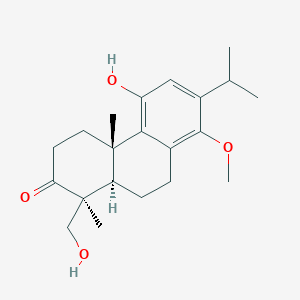

(1S,4aS,10aR)-5-hydroxy-1-(hydroxymethyl)-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-12(2)14-10-15(23)18-13(19(14)25-5)6-7-16-20(18,3)9-8-17(24)21(16,4)11-22/h10,12,16,22-23H,6-9,11H2,1-5H3/t16-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRBHDJWRPUKMD-TYCQWZJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC(=O)C3(C)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=C2C(=C1OC)CC[C@@H]3[C@@]2(CCC(=O)[C@]3(C)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the potential mechanism of action for Triptonodiol in combating cancer?

A1: While the exact mechanism remains under investigation, research suggests that this compound might inhibit the aggressive spread of Non-Small-Cell Lung Cancer (NSCLC) by interfering with the cellular process of "cytoskeletal remodeling" []. Essentially, the compound appears to disrupt the organization of structural components within cancer cells, hindering their ability to move and invade surrounding tissues. This is supported by observations of reduced actin aggregation and altered pseudopod morphology in treated cells. Additionally, this compound has been linked to increased autophagic flux in NSCLC [], a process that cells use for self-degradation and recycling of unnecessary or dysfunctional components, suggesting another potential avenue for its anti-tumor activity.

Q2: What is the structural classification of this compound and what are its sources?

A2: this compound belongs to the abietane-type diterpenoid family of natural products [, ]. These compounds are characterized by a specific carbon skeleton derived from abietic acid, a diterpene resin acid found in coniferous trees. This compound, specifically, has been isolated from the roots of Tripterygium wilfordii Hook. f. [], a plant with a long history of medicinal use in traditional Chinese medicine.

Q3: What are the limitations of the current research on this compound and what are potential future research directions?

A3: Currently, most studies investigating this compound's anti-cancer potential are pre-clinical and performed in vitro using cell lines. Although these studies provide valuable insights [], further research, particularly in vivo studies using animal models, is necessary to validate these findings and assess the compound's efficacy in a more complex biological context. Future studies should also focus on elucidating the detailed molecular mechanisms by which this compound exerts its effects, including its precise interactions with cellular targets and signaling pathways. Additionally, investigating the pharmacokinetic properties of this compound, such as absorption, distribution, metabolism, and excretion, will be crucial for translating these findings into potential therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B1150549.png)